![molecular formula C21H15F3O B14753746 (2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone CAS No. 394-75-2](/img/structure/B14753746.png)
(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone is a chemical compound with the molecular formula C21H15F3O It is characterized by the presence of a benzyl group attached to a phenyl ring, which is further connected to a trifluoromethyl-substituted phenyl ring through a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone typically involves the reaction of 2-benzylphenylboronic acid with 3-(trifluoromethyl)benzoyl chloride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of environmentally friendly practices, such as the use of green solvents and catalysts, can further optimize the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Formation of benzophenone derivatives or benzoic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzylphenyl derivatives.
科学的研究の応用
(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- (2-Benzylphenyl)[4-(trifluoromethyl)phenyl]methanone
- (2-Benzylphenyl)[2-(trifluoromethyl)phenyl]methanone
- (2-Benzylphenyl)[3-(difluoromethyl)phenyl]methanone
Uniqueness
(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group also imparts distinct physicochemical properties, such as increased metabolic stability and enhanced lipophilicity, making it a valuable compound for various applications.
特性
CAS番号 |
394-75-2 |
|---|---|
分子式 |
C21H15F3O |
分子量 |
340.3 g/mol |
IUPAC名 |
(2-benzylphenyl)-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C21H15F3O/c22-21(23,24)18-11-6-10-17(14-18)20(25)19-12-5-4-9-16(19)13-15-7-2-1-3-8-15/h1-12,14H,13H2 |
InChIキー |
LRSSVKCWMSRWEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


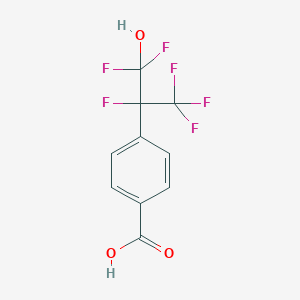
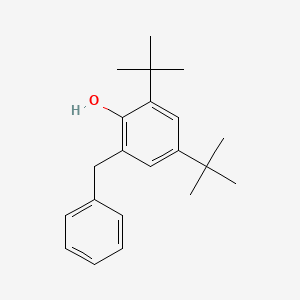
![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)

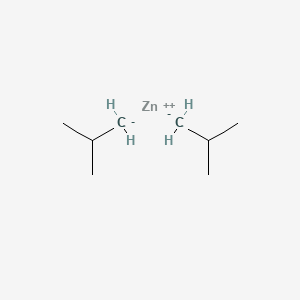
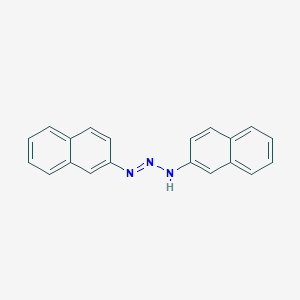
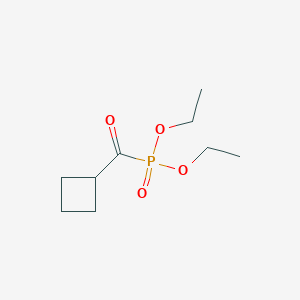

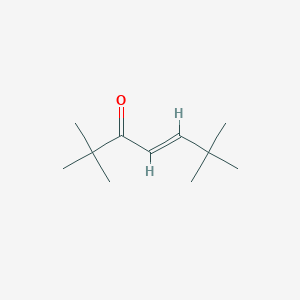
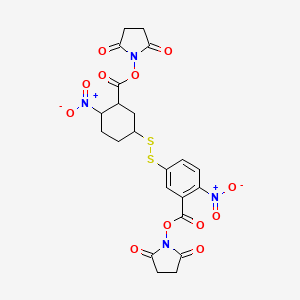

![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)

